2-(Butan-2-yl)-N,5-dimethylpyrimidin-4-amine
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Overview
Description
2-(Butan-2-yl)-N,5-dimethylpyrimidin-4-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-N,5-dimethylpyrimidin-4-amine typically involves the reaction of 2-butanone with N,5-dimethylpyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-N,5-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Butan-2-yl)-N,5-dimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-N,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: A simpler pyrimidine derivative with similar chemical properties.
2-(Butan-2-yl)pyrimidine: Lacks the N,5-dimethyl substitution but shares the butan-2-yl group.
N,5-Dimethylpyrimidin-4-amine: Lacks the butan-2-yl group but has similar core structure.
Uniqueness
2-(Butan-2-yl)-N,5-dimethylpyrimidin-4-amine is unique due to the presence of both the butan-2-yl and N,5-dimethyl groups, which confer specific chemical and biological properties. This combination of substituents makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-butan-2-yl-N,5-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C10H17N3/c1-5-7(2)10-12-6-8(3)9(11-4)13-10/h6-7H,5H2,1-4H3,(H,11,12,13) |
InChI Key |
WPWTZQVCPBMLLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC=C(C(=N1)NC)C |
Origin of Product |
United States |
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